{4-[7-Chloro-3-(3-methylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-yl]piperazin-1-yl}(furan-2-yl)methanone
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Overview
Description
1-[7-Chloro-3-(3-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]-4-(furan-2-carbonyl)piperazine is a complex heterocyclic compound that has garnered interest in the fields of medicinal chemistry and pharmacology. This compound features a unique structure that combines a triazoloquinazoline core with a piperazine ring, making it a potential candidate for various biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[7-chloro-3-(3-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]-4-(furan-2-carbonyl)piperazine typically involves multi-step reactions. The process begins with the formation of the triazoloquinazoline core, followed by the introduction of the piperazine and furan-2-carbonyl groups. Key steps include:
Formation of the Triazoloquinazoline Core: This step involves the cyclization of appropriate precursors under controlled conditions, often using catalysts and specific solvents.
Introduction of the Piperazine Ring: The piperazine moiety is introduced through nucleophilic substitution reactions.
Attachment of the Furan-2-Carbonyl Group: This step typically involves acylation reactions using furan-2-carbonyl chloride in the presence of a base.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions: 1-[7-Chloro-3-(3-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]-4-(furan-2-carbonyl)piperazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, especially at the piperazine and triazoloquinazoline moieties.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents, nucleophiles, and electrophiles under controlled temperature and pH conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline oxides, while reduction could produce reduced triazoloquinazoline derivatives.
Scientific Research Applications
1-[7-Chloro-3-(3-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]-4-(furan-2-carbonyl)piperazine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Biological Studies: The compound is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Pharmacology: Research focuses on its pharmacokinetics, bioavailability, and therapeutic potential.
Industrial Applications: It may be used as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 1-[7-chloro-3-(3-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]-4-(furan-2-carbonyl)piperazine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in cellular processes. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. Pathways involved may include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.
Comparison with Similar Compounds
- 7-Chloro-N-(1-methyl-3-phenylpropyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine
- Pyrazolo[3,4-d]pyrimidine derivatives
- 1,2,4-Triazole-containing scaffolds
Uniqueness: 1-[7-Chloro-3-(3-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]-4-(furan-2-carbonyl)piperazine stands out due to its combination of a triazoloquinazoline core with a piperazine ring and a furan-2-carbonyl group. This unique structure imparts distinct biological activities and chemical reactivity, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C25H21ClN6O2 |
---|---|
Molecular Weight |
472.9 g/mol |
IUPAC Name |
[4-[7-chloro-3-(3-methylphenyl)triazolo[1,5-a]quinazolin-5-yl]piperazin-1-yl]-(furan-2-yl)methanone |
InChI |
InChI=1S/C25H21ClN6O2/c1-16-4-2-5-17(14-16)22-24-27-23(19-15-18(26)7-8-20(19)32(24)29-28-22)30-9-11-31(12-10-30)25(33)21-6-3-13-34-21/h2-8,13-15H,9-12H2,1H3 |
InChI Key |
JXCORBXNQWGKDF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=C3N=C(C4=C(N3N=N2)C=CC(=C4)Cl)N5CCN(CC5)C(=O)C6=CC=CO6 |
Origin of Product |
United States |
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